Ligularidine
Overview
Description
Ligularidine is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores .
Synthesis Analysis
Pyrrolizidine alkaloids, such as Ligularidine, are synthesized by plants and are thought to act as defense compounds against herbivores . While the intermediates were well defined by feeding experiments, only one enzyme involved in PA biosynthesis has been characterized so far, the homospermidine synthase catalyzing the first committed step in PA biosynthesis .
Scientific Research Applications
Isolation and Structure Elucidation
- Studies on Ligularia Dentata : Ligularidine was isolated along with other pyrrolizidine alkaloids from Ligularia dentata. Its structure was determined using spectral data and chemical conversion methods. This research has been fundamental in understanding the chemical nature of ligularidine (Asada & Furuya, 1984).
Genotoxicity Studies
- Genotoxicity Assessment : Ligularidine, among other pyrrolizidine alkaloids, was studied for DNA repair synthesis in rat hepatocytes. These studies suggested the potential genotoxic and carcinogenic properties of ligularidine (Mori et al., 1985).
Pharmacological Research
Lithium and Valproic Acid Effects on Gene Expression : Though not directly studying ligularidine, this research explores the effects of lithium and valproic acid on gene expression, which could be relevant in the broader context of studying ligularidine’s effects at the molecular level (Hill et al., 2013).
Pharmacognostic Studies on Ligularia Songarica : This study provided a scientific basis for identifying Ligularia songarica, which is significant for pharmacognostic research and ensuring the quality and safety of herbal medicines containing ligularidine (Cheng Yu-huai, 2011).
Lithium-responsive Genes in Bipolar Disorder : Investigating lithium-responsive genes in bipolar disorder, this study might indirectly contribute to understanding ligularidine’s pharmacological pathways, given lithium’s similar biological applications (Breen et al., 2016).
Lithium-induced Thyroid Effects : Understanding the effects of lithium on thyroid function could provide insights into the metabolic pathways and potential interactions of ligularidine, especially in thyroid-related studies (Lazarus, 1998).
Biochemical Research
Inhibition of Thymidylate Synthase by Alkaloids : Studying the inhibition of thymidylate synthase by alkaloids can shed light on ligularidine’s potential biochemical interactions and mechanisms (Rao, Bhattacharya, & Venkatachalam, 1997).
Lithium’s Impact on Aging : Research on lithium’s impact on aging in Caenorhabditis elegans offers a perspective on cellular and molecular mechanisms, which could be relevant when considering ligularidine in a similar context (McColl et al., 2008).
Ethnobotanical and Traditional Medicine Applications
- Clinical Potential of Himalayan Herb Bergenia Ligulata : This study discusses the traditional uses and potential clinical applications of Bergenia ligulata, a herb containing ligularidine, providing insights into its ethnobotanical significance (Roychoudhury et al., 2022).
properties
IUPAC Name |
[(1R,4E,6R,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6+,16-7-/t13-,17-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAVVNLMDKOIV-BPYQQJMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020081 | |
Record name | Ligularidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ligularidine | |
CAS RN |
60872-63-1 | |
Record name | Ligularidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060872631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ligularidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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